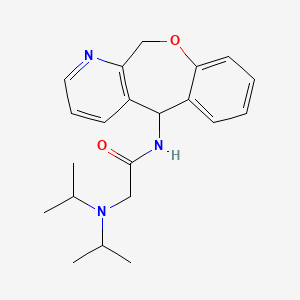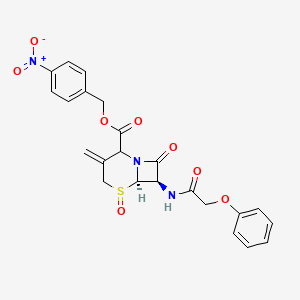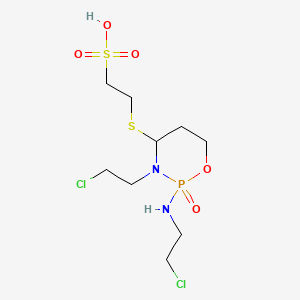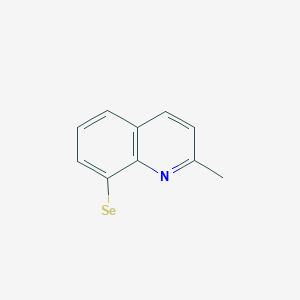
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is a complex organic compound that belongs to the class of benzoxepine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with a pyridine derivative under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using N,N-diisopropylamine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N,N-diisopropylamine in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5,11-Dihydro-5-((N,N-dimethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 5,11-Dihydro-5-((N,N-diethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 5,11-Dihydro-5-((N,N-dipropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
Uniqueness
The uniqueness of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-diisopropylamino group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
| 95968-39-1 | |
分子式 |
C21H27N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-14(2)24(15(3)4)12-20(25)23-21-16-9-7-11-22-18(16)13-26-19-10-6-5-8-17(19)21/h5-11,14-15,21H,12-13H2,1-4H3,(H,23,25) |
InChIキー |
XOZRXMYTIZSTJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC(=O)NC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







